molecular formula C15H15F4N3O3S B2567933 N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide CAS No. 1396566-77-0

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2567933
CAS No.: 1396566-77-0
M. Wt: 393.36
InChI Key: WUFPIPHMPWTJAK-UHFFFAOYSA-N
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Description

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide (CAS 1396566-77-0) is a chemical compound offered for non-human research purposes. It is classified as a sulfonamide derivative, a class of compounds known for a wide range of biological activities and significant applications in medicinal chemistry and drug discovery . The molecular formula of this compound is C15H15F4N3O3S, and it has a molecular weight of 393.4 g/mol . Its structure features a pyrimidinone core linked via an ethyl chain to a benzenesulfonamide group, which is further substituted with both fluorine and trifluoromethyl moieties. These functional groups are often employed in lead optimization to fine-tune the properties of drug candidates. While specific biological data for this compound is not available in the public domain, its structural features suggest potential as a valuable intermediate or scaffold for researchers working in areas such as enzyme inhibition, receptor modulation, and the development of novel therapeutic agents. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N3O3S/c1-9-10(2)20-8-22(14(9)23)6-5-21-26(24,25)11-3-4-13(16)12(7-11)15(17,18)19/h3-4,7-8,21H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFPIPHMPWTJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide typically involves a multi-step process. It starts with the preparation of the pyrimidine derivative, followed by the incorporation of the fluoro-trifluoromethyl benzenesulfonamide moiety. Conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product with high purity and yield.

Industrial production methods: While specific details of industrial production are often proprietary, the process generally involves scaling up the laboratory synthesis to a commercial scale, focusing on efficiency and cost-effectiveness. This includes optimizing reaction conditions, employing continuous flow techniques, and ensuring stringent quality control measures.

Chemical Reactions Analysis

Step 1: Preparation of the Oxopyrimidine Intermediate

The oxopyrimidine moiety (4,5-dimethyl-6-oxopyrimidin-1(6H)-yl) is likely formed via a cyclization reaction involving carbonyl and amine precursors. While the exact precursor is not explicitly detailed in the sources, analogous reactions suggest:

  • Condensation of β-diketones/amines to form the pyrimidine ring.

  • Oxidative cyclization under acidic or basic conditions to introduce the oxo group at position 6 .

Step 2: Sulfonamide Coupling

The sulfonamide bond formation follows a nucleophilic aromatic substitution mechanism:

  • Sulfonyl chloride activation : The benzenesulfonamide fragment (4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride) reacts with a base (e.g., triethylamine or pyridine) to activate the electrophilic sulfur center .

  • Nucleophilic attack : The amine group from the oxopyrimidine intermediate attacks the activated sulfonyl chloride, forming the sulfonamide bond.

Reaction Conditions and Optimization

ParameterDetailsSource
Base Triethylamine (1.2 mmol) or pyridine
Solvent Dichloromethane or DMSO
Temperature Room temperature to reflux (60°C)
Purification Column chromatography (e.g., ethyl acetate: n-hexane 2:1)

Critical Observations

  • Yield dependence : The reaction yield is sensitive to stoichiometry and solvent choice. Sodium bisulfite (NaHSO₃) and tin(II) chloride (SnCl₂) have been used in related sulfonamide couplings to improve yields, though their role in this specific synthesis is not explicitly confirmed .

  • Intermediates : Unreacted N-sulfonyl hydroxylamine intermediates may form if reduction steps are incomplete .

Key Functional Groups

  • Sulfonamide bond : Provides stability and enables interaction with biological targets .

  • Oxopyrimidine core : Contributes to electronic and steric properties influencing reactivity.

  • Fluorinated substituents : Enhance lipophilicity and metabolic stability.

Reactivity Trends

  • Nucleophilic substitution : The sulfonamide group can undergo hydrolysis under acidic/basic conditions, though sterically hindered by the trifluoromethyl group .

  • Electrophilic aromatic substitution : The fluorobenzene ring may undergo substitution reactions, though deactivated by the electron-withdrawing sulfonamide group .

Spectral and Purification Data

TechniqueKey FeaturesSource
19F NMR Quantitative conversion monitoring (e.g., for sulfonamide formation)
TLC Ethyl acetate:n-hexane (2:1) for intermediate tracking
Column chromatography Purification using ethyl acetate:n-hexane (2:1)

Mechanistic Insights

The reaction likely proceeds via a two-electron transfer mechanism during sulfonamide formation, though definitive intermediates (e.g., N-hydroxyl sulfonamides) are not explicitly observed in analogous systems . Control experiments with nitrosoarenes or azo compounds (as described in ) could clarify mechanistic details.

Scientific Research Applications

Antimicrobial Activity

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide belongs to the sulfonamide class, known for its antimicrobial properties. These compounds typically inhibit bacterial folate synthesis by targeting dihydropteroate synthase (DHPS), which is crucial for DNA replication and cell division. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for developing new antibacterial agents .

Potential in Cancer Treatment

Recent studies have suggested that compounds similar to this sulfonamide may also play a role in cancer therapy. By inhibiting specific enzymes involved in tumor growth and proliferation, they could potentially serve as adjuncts in cancer treatment regimens. The unique structural features of this compound may enhance its efficacy against certain cancer cell lines .

Biological Studies

The compound's ability to interact with various biological macromolecules makes it valuable for research into pharmacodynamics and drug interactions. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can elucidate its binding mechanisms with target proteins, providing insights into its therapeutic potential and possible side effects .

Inhibitory Effects on Viral Proteases

There is emerging interest in the application of this compound as an inhibitor of viral proteases, particularly in the context of emerging viral infections such as SARS-CoV-2. Its structural analogs have shown promise in inhibiting the 3-chymotrypsin-like protease (3CLpro), an essential enzyme for viral replication . This suggests that further investigation into the compound's antiviral properties could be beneficial.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramideContains a sulfamoyl groupPotential for different biological activities due to structural variations
PenoxsulamSulfonamide herbicidePrimarily used in agriculture; acts as an acetolactate synthase inhibitor
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenylureaSimpler amide structureFocused on central nervous system effects

This table highlights how the sulfonamide's complex functional groups may contribute to its distinct biological activities compared to other compounds.

Mechanism of Action

Compared to other pyrimidine and benzenesulfonamide derivatives, N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its substituents. Its fluoro-trifluoromethyl group provides distinct electronic and steric properties that differentiate it from other compounds, potentially leading to unique biological activities and chemical reactivity.

Comparison with Similar Compounds

  • N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide

  • N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-bromo-3-(trifluoromethyl)benzenesulfonamide

  • N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(difluoromethyl)benzenesulfonamide

These similar compounds highlight the versatility and potential modifications that can be made to the molecular structure to tailor its properties for specific applications.

Anything else you're curious about?

Biological Activity

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, which include a pyrimidine moiety and a sulfonamide group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15F4N3O3SC_{15}H_{15}F_{4}N_{3}O_{3}S, with a molecular weight of approximately 393.4 g/mol. The structure can be represented as follows:

SMILES Cc1ncn(CCNS(=O)(=O)c2ccc(F)c(C(F)(F)F)c2)c(=O)c1C\text{SMILES }Cc1ncn(CCNS(=O)(=O)c2ccc(F)c(C(F)(F)F)c2)c(=O)c1C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the trifluoromethyl and sulfonamide groups enhances its binding affinity to these targets, potentially leading to significant pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial in pathways related to inflammation and cancer progression.
  • Molecular Docking Studies : Computational studies have suggested that the compound can form hydrogen bonds and halogen interactions with target proteins, enhancing its biological activity .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related pyrimidine derivatives have shown promising results in inhibiting growth in breast cancer (MCF-7) and other tumor cells.

Inhibition of Enzymatic Activity

Studies have revealed that the compound may inhibit key enzymes involved in inflammatory processes:

  • Cyclooxygenase (COX) : Moderate inhibition has been observed, suggesting potential anti-inflammatory effects.
  • Lipoxygenases (LOX) : The compound has shown activity against LOX enzymes, which are implicated in various inflammatory diseases .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds on MCF-7 cells, it was found that derivatives with similar structural motifs exhibited IC50 values ranging from 10 to 25 μM. This suggests that modifications in the chemical structure can significantly affect potency .

Study 2: Molecular Docking Analysis

Molecular docking studies have indicated that the trifluoromethyl group plays a pivotal role in enhancing binding interactions with target proteins. This was demonstrated through computational models predicting favorable binding conformations with COX and LOX enzymes .

Data Summary Table

Property Value
Molecular FormulaC15H15F4N3O3SC_{15}H_{15}F_{4}N_{3}O_{3}S
Molecular Weight393.4 g/mol
Biological TargetsCOX, LOX
IC50 (Cytotoxicity on MCF-7)10 - 25 μM
Mechanism of ActionEnzyme inhibition

Q & A

Q. What spectroscopic techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and verify the benzenesulfonamide-pyrimidine linkage. For example, the trifluoromethyl group (-CF3\text{-CF}_3) produces distinct 19^19F NMR signals.
  • High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using reverse-phase HPLC with UV detection at 254 nm, as demonstrated for structurally similar sulfonamides in PubChem data .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) can confirm molecular weight (e.g., [M+H]+^+ ion).

Q. What synthetic strategies are documented for synthesizing benzenesulfonamide derivatives with pyrimidine scaffolds?

Methodological Answer:

  • Stepwise Coupling : A common approach involves (1) synthesizing the pyrimidinone core via cyclization of diketones with urea derivatives, followed by (2) sulfonylation using 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Patent EP 4 374 877 A2 describes analogous methods for attaching sulfonamide groups to diazaspiro scaffolds .
  • Protection-Deprotection : Protect reactive amines (e.g., pyrimidine N-H) during sulfonamide formation to avoid side reactions.

Advanced Research Questions

Q. How can molecular docking studies be optimized to evaluate the binding affinity of this compound with enzymatic targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known sulfonamide interactions, such as carbonic anhydrases or kinases. Evidence from PDB entries (e.g., 2VEV, 2VEU) highlights residues like Asp48, Phe182, and Gln266 as critical for sulfonamide binding .
  • Parameter Optimization : Use AutoDock Vina or Schrödinger Suite with:
  • Grid Box : Centered on the active site (coordinates derived from X-ray crystallography).
  • Scoring Function : Include solvation and entropy corrections to account for -CF3\text{-CF}_3 group hydrophobicity.
    • Validation : Cross-check docking poses with molecular dynamics (MD) simulations to assess stability over 100 ns trajectories.

Q. How should researchers address contradictions in binding energy values observed across computational studies for sulfonamide derivatives?

Methodological Answer:

  • Data Triangulation : Compare computational results (e.g., docking scores ranging from -5.928 to -6.546 kcal/mol in ) with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Error Analysis : Evaluate force field limitations (e.g., inaccurate -CF3\text{-CF}_3 parameterization) and refine calculations using quantum mechanical/molecular mechanical (QM/MM) hybrid methods.
  • Contextual Factors : Consider protonation states (e.g., sulfonamide deprotonation at physiological pH) and co-crystallized water molecules in target structures.

Q. What computational models predict the pharmacokinetic properties of this compound, and how reliable are they?

Methodological Answer:

  • ADMET Prediction : Use tools like ACD/Labs Percepta to estimate:
  • Lipophilicity (logP) : Critical for blood-brain barrier penetration.
  • Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk).
    • Validation : Compare predictions with in vitro hepatocyte clearance assays. highlights the use of stereochemical data to refine such models .

Data Contradiction Analysis

Q. How can divergent results in enzyme inhibition assays be resolved for this compound?

Methodological Answer:

  • Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. HEPES) and ionic strength, as sulfonamides are sensitive to electrostatic environments.
  • Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay reliability.
  • Structural Insights : Use X-ray crystallography to resolve ambiguous binding modes. For example, shows that minor residue variations (e.g., Ser216 vs. Cys215) drastically alter binding energies .

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